molecular formula C19H27N5O3 B12733404 2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol CAS No. 127374-86-1

2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol

Cat. No.: B12733404
CAS No.: 127374-86-1
M. Wt: 373.4 g/mol
InChI Key: GWVLAYVFOMAEKK-UHFFFAOYSA-N
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Description

2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol is a complex organic compound that features a morpholine ring, a triazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol typically involves multiple steps. One common method involves the reaction of 4-morpholine with 6-propyl-1,3,5-triazine-2-amine under controlled conditions to form the intermediate product. This intermediate is then reacted with 1-phenyl-1,3-propanediol in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol is unique due to its combination of morpholine, triazine, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

127374-86-1

Molecular Formula

C19H27N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]-1-phenylpropane-1,3-diol

InChI

InChI=1S/C19H27N5O3/c1-2-6-16-21-18(23-19(22-16)24-9-11-27-12-10-24)20-15(13-25)17(26)14-7-4-3-5-8-14/h3-5,7-8,15,17,25-26H,2,6,9-13H2,1H3,(H,20,21,22,23)

InChI Key

GWVLAYVFOMAEKK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)C(C3=CC=CC=C3)O

Origin of Product

United States

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